Sodium linolenate

Catalog No.
S1538259
CAS No.
822-18-4
M.F
C18H29NaO2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium linolenate

CAS Number

822-18-4

Product Name

Sodium linolenate

IUPAC Name

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C18H29NaO2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;

InChI Key

UNZSHUCNBUBSGW-IFNWOZJISA-M

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

ALA

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]

α-Linolenic acid is an essential ω-3 polyunsaturated fatty acid found in plants. In vivo, it is converted to the longer-chain fatty acids eicosapentaenoic, docosapentaenoic, and docosahexaenoic acid. It is also catabolized via fatty acid β-oxidation for energy or the synthesis of saturated and monounsaturated fatty acids, or stored in adipose tissue. Dietary consumption of α-linolenic acid-containing foods is positively associated with a moderately lower risk of cardiovascular disease.
α-Linolenic acid (ALA) is an essential fatty acid found in leafy green vegetables. ALA, as part of a low saturated fat diet, helps prevent cardiovascular disease. ALA decreases blood pressure, serum cholesterol levels, and platelet aggregation.

Sodium linolenate (CAS 822-18-4) is the highly water-soluble sodium salt of alpha-linolenic acid, an 18-carbon polyunsaturated fatty acid containing three cis-double bonds. In commercial and research procurement, it is primarily sourced as an anionic surfactant, a micelle-forming excipient, and a highly reactive lipid substrate for aqueous formulations. Unlike its free acid counterpart, which requires organic solvents for dissolution, the sodium salt allows for direct integration into aqueous media. This processability makes it a critical raw material for micellar drug delivery systems, advanced nanoparticle coatings, and specialized biochemical assays where the introduction of solvent toxicity must be strictly avoided [1].

Procurement substitution of sodium linolenate with free linolenic acid or less unsaturated fatty acid salts (such as sodium oleate) introduces significant formulation artifacts and performance failures. Free linolenic acid is practically insoluble in water, necessitating carriers like DMSO or ethanol that can induce cytotoxicity in biological assays. Conversely, substituting with mono-unsaturated sodium oleate fundamentally alters the surfactant's critical micelle concentration (CMC) and micellar packing geometry. The specific presence of three double bonds in sodium linolenate maximizes its membrane-disrupting capacity, micellar solubilization efficiency, and photostabilizing properties, rendering less unsaturated analogs ineffective for high-performance applications [1].

Micellar Solubilization Capacity for Hydrophobic APIs

Long-chain unsaturated fatty acid salts, including sodium linolenate, exhibit exceptional capacity for solubilizing highly hydrophobic compounds via micellar dispersion. While shorter chain salts like sodium caprylate (C8) increase the aqueous solubility of paclitaxel by 200-fold (2.0 mg/mL), C18 salts like sodium linolenate increase its solubility to 5.5 - 7.5 mg/mL. This represents a 550- to 750-fold enhancement over the baseline solubility of paclitaxel in water [1].

Evidence DimensionAqueous solubility of paclitaxel
Target Compound DataSodium linolenate (C18 salt): 5.5 - 7.5 mg/mL
Comparator Or BaselineSodium caprylate (C8 salt): 2.0 mg/mL; Water: ~0.01 mg/mL
Quantified DifferenceUp to 3.75x higher solubilization than C8 salts; 750x higher than water
ConditionsMicellar dispersion of paclitaxel in aqueous media

Validates the procurement of C18 unsaturated salts as highly effective excipients for formulating recalcitrant hydrophobic drugs.

Photostability Enhancement in Nanoparticle Coatings

When used as a coating for dye-sensitized upconversion nanoparticles (dsUCNPs), sodium linolenate (SLn) dramatically enhances photostability compared to conventional polymers. SLn-coated dsUCNPs exhibited a photobleaching half-life of 260 minutes under low-power incoherent-light excitation. This is 87 times longer than nanoparticles coated with standard materials such as F-127, DSPE-PEG2000, or mesoporous silica [1].

Evidence DimensionPhotobleaching half-life of coated nanoparticles
Target Compound DataSodium linolenate (SLn) coating: 260 minutes
Comparator Or BaselineF-127, DSPE-PEG2000, mesoporous silica: ~3 minutes
Quantified Difference87-fold increase in photobleaching half-life
ConditionsdsUCNPs under low-power incoherent-light excitation (100 mW/cm2)

Provides a highly differentiated, high-performance coating material for optical imaging agents requiring prolonged excitation stability.

Membrane Lytic Potency and Antimicrobial Disruption

The membrane-disrupting capacity of unsaturated fatty acid soaps is directly proportional to their degree of unsaturation. In comparative lytic assays, sodium linolenate (three double bonds) demonstrated the highest hemolytic and bacteriolytic potency. It significantly outperformed sodium oleate (one double bond) in rapidly killing and dissolving virulent pneumococci at higher dilutions, proving that maximum unsaturation is required for optimal lytic efficacy[1].

Evidence DimensionHemolytic and bacteriolytic potency
Target Compound DataSodium linolenate: Highest lytic activity at high dilutions
Comparator Or BaselineSodium oleate: Least active lytic capacity
Quantified DifferenceActivity scales directly with the number of double bonds (3 > 1)
ConditionsIn vitro bacteriolytic and hemolytic assays against pneumococci

Critical for procuring the most aggressive fatty acid surfactant for targeted cell lysis buffers or antimicrobial formulations.

Aqueous Autoxidation Susceptibility for Antioxidant Assays

Due to its three cis-double bonds, sodium linolenate is highly susceptible to autoxidation in aqueous systems, making it an effective model substrate for evaluating water-soluble antioxidants. In standardized Thiobarbituric Acid (TBA) assays, aqueous sodium linolenate allows for the clear differentiation of antioxidant efficacy (e.g., MTPA vs. BHA) without the need for organic solvent-based lipid emulsions, which are required when using water-insoluble free fatty acids [1].

Evidence DimensionAqueous assay compatibility for lipid peroxidation
Target Compound DataSodium linolenate: Direct aqueous autoxidation substrate
Comparator Or BaselineFree linolenic acid: Requires organic solvent emulsions
Quantified DifferenceEliminates emulsion variability in aqueous antioxidant screening
ConditionsAqueous TBA method at pH 7 to 9

Streamlines laboratory workflows by providing a water-soluble, highly reactive lipid substrate for standardized antioxidant screening.

Hydrophobic API Micellar Formulations

Sourced as a pharmaceutical excipient to drastically enhance the aqueous solubility of lipophilic drugs like paclitaxel via micellization, outperforming shorter-chain fatty acid salts [1].

Advanced Optical Imaging and Biosensors

Applied as a stabilizing ligand coating for dye-sensitized upconversion nanoparticles (dsUCNPs) to achieve extreme photostability under low-power LED excitation [2].

High-Potency Antimicrobial and Lytic Formulations

Utilized in specialized lysis buffers and bactericidal research where maximum membrane disruption is required, leveraging its three double bonds to outperform oleate-based soaps [3].

Aqueous Antioxidant Screening Substrates

Procured as a highly reactive, water-soluble lipid model for standardized Thiobarbituric Acid (TBA) assays to evaluate novel antioxidants without the interference of organic solvents [4].

Hydrogen Bond Acceptor Count

2

Exact Mass

300.20652445 g/mol

Monoisotopic Mass

300.20652445 g/mol

Heavy Atom Count

21

UNII

I5OYY436YI

Wikipedia

Sodium linolenate

Dates

Last modified: 04-14-2024
1.Allman, M.A.,Pena, M.M. and Pang, D. Supplementation with flaxseed oil versus sunflowerseed oil in healthy young men consuming a low fat diet: Effects on platelet composition and function. Eur. J. Clin. Nutr. 49, 169-178 (1995).

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